molecular formula C18H17N3O2 B2953320 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide CAS No. 898428-52-9

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

Numéro de catalogue: B2953320
Numéro CAS: 898428-52-9
Poids moléculaire: 307.353
Clé InChI: OTPSFJZMGVRFPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide”, also known as MPQP, is a novel medication that is currently being explored for its potential use as an anticancer agent. It is a derivative of quinazolin-4(3H)-one .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O2. The structure of the target compounds was confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has been subjected to various chemical reactions. For instance, it has been fused in a sand bath at 120–125 °C in the presence of anhydrous ZnCl2 for 5 hours . The reaction mixture was then triturated with ice–HCl .

Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their diverse therapeutic potential, initially noted for neurotoxic effects but later for preventive roles in Parkinsonism and anticancer applications. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significance of these compounds in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, notably in cancer and central nervous system disorders. They also show promise against infectious diseases like malaria, tuberculosis, and HIV-infection, suggesting that compounds like N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide may offer similar broad therapeutic applications (Singh & Shah, 2017).

Isoquinoline Derivatives and Neurodegeneration

Isoquinoline derivatives, including MPP+ analogs, have been studied for their mechanisms of action and injurious effects as complex I inhibitors, akin to rotenone. They induce neurodegenerative changes similar to Parkinson's disease, characterized by nigrostriatal dopaminergic neuro-degeneration. Spectroscopic analyses and structure-activity relationship studies indicate the critical nature of the V-shaped structure for binding to complex I. These insights hint at the potential neuroprotective or neurotoxic research applications of structurally related compounds, depending on their mechanism of action (Kotake & Ohta, 2003).

Evodiamine and Its Derivatives

Evodiamine, an indoloquinazoline alkaloid, demonstrates the extensive pharmacological spectrum of quinazoline derivatives, with established roles in weight management, anti-cancer, anti-diabetic, and anti-inflammatory properties. This compound's fat-reducing property is attributed to preventing muscle protein catabolism and enhancing thermogenesis and lipid oxidation. The potential mechanisms underlying its anti-cancer activity include modulation of specific receptors such as topoisomerase I, NF-kappa B, and B-cell lymphoma 2 (Bcl2). These findings suggest that compounds like this compound might have potential applications in treating metabolic disorders, cancer, and inflammatory conditions through similar mechanisms of action (Gavaraskar, Dhulap, & Hirwani, 2015).

Mécanisme D'action

The mechanism of action of this compound is closely related to its ability to inhibit both isoforms of the enzyme cyclooxygenase (COX) also known as prostaglandin H2 (PGH2) synthase i.e., COX-1 and COX-2 because it catalyzes the conversion of arachidonic acid to PGH2 .

Propriétés

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSFJZMGVRFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.